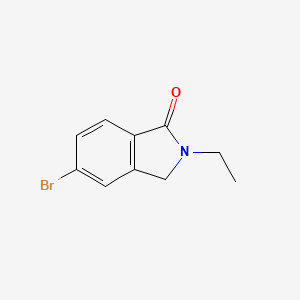

5-Bromo-2-ethylisoindolin-1-one

Übersicht

Beschreibung

5-Bromo-2-ethylisoindolin-1-one is a chemical compound with the molecular formula C10H10BrNO and a molecular weight of 240.1 . It is also known by other synonyms such as 5-Bromo-2-ethyl-2,3-dihydro-isoindol-1-one and 1H-Isoindol-1-one .

Synthesis Analysis

The synthesis of 5-Bromo-2-ethylisoindolin-1-one can be achieved from Ethylamine and METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE . A paper titled “Design, synthesis, and biological evaluation of novel 5-bromo derivatives of indole phytoalexins” discusses the synthesis of 5-bromosubstituted derivatives of indole phytoalexins .Chemical Reactions Analysis

Electrophilic aromatic substitution is one of the most thoroughly studied reactions in organic chemistry. In a paper, 5-brominated spirobrassinol methyl ethers were obtained by electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents .Wissenschaftliche Forschungsanwendungen

Prodrug System for Drug Delivery

5-Bromo-2-ethylisoindolin-1-one has potential in developing prodrug systems for targeted drug delivery, particularly in hypoxic tissues. A study demonstrated the efficient release of 5-bromoisoquinolin-1-one through biomimetic reduction, suggesting its viability as a general prodrug system (Parveen, Naughton, Whish, & Threadgill, 1999).

Synthesis of Substituted Isoindolines

A copper-catalyzed synthesis method was developed for substituted 3-methyleneisoindolin-1-ones, involving the decarboxylative cross-coupling of 2-halobenzamides with aryl alkynyl acids. This method is significant for synthesizing various substituted isoindolines, which could have applications in different areas of medicinal chemistry (Gogoi, Guin, Rout, Majji, & Patel, 2014).

Improvement in Drug Synthesis

5-Bromo-2-ethylisoindolin-1-one is used in synthesizing key intermediates for drug discoveries. An example is the improved synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, where the number of isolation processes was reduced from four to two. This not only increased the yield by 18% but also maintained the purity, thus facilitating quicker supply for medicinal research (Nishimura & Saitoh, 2016).

Structural and Computational Analysis

Studies involving 5-bromo-2-ethylisoindolin-1-one have also included detailed structural and computational analyses. For example, the crystal structure and Hirshfeld surface analysis of a compound with a 5-bromoindoline-2,3-dione unit have been explored, providing insights into molecular interactions and stability (Abdellaoui, Hökelek, Capet, Renard, Haoudi, Skalli, & Kandri Rodi, 2019).

Diverse Applications in Chemistry

Beyond pharmaceutical applications, 5-bromo-2-ethylisoindolin-1-one derivatives have diverse applications in chemistry. For instance, brominated polymers derived from 1,2-polybutadiene, which can be functionalized using 5-bromo-2-ethylisoindolin-1-one, have been used as stabilizers in the polymerization of styrene and studied for their ionic conducting properties (Yuan, Ten Brummelhuis, Junginger, Xie, Lu, Taubert, & Schlaad, 2011).

Antibacterial Agent Synthesis

The synthesis of 5-bromo-2-ethylisoindolin-1-one derivatives has been explored in the context of developing new antibacterial agents. The compound showed significant potential in synthesizing quinolones with excellent Gram-positive activity against various bacterial strains, suggesting its role in new antibacterial drug development (Hayashi, Takahata, Kawamura, & Todo, 2002).

Eigenschaften

IUPAC Name |

5-bromo-2-ethyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-2-12-6-7-5-8(11)3-4-9(7)10(12)13/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLQWKZPHWKYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=C(C1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631088 | |

| Record name | 5-Bromo-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

864866-73-9 | |

| Record name | 5-Bromo-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

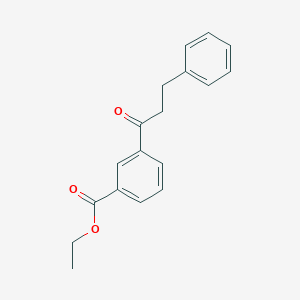

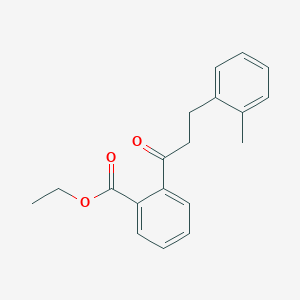

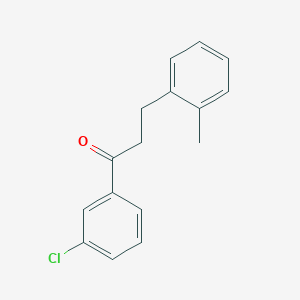

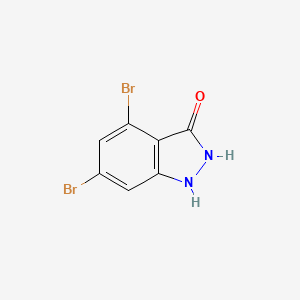

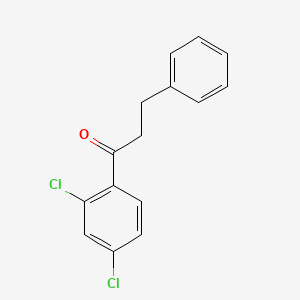

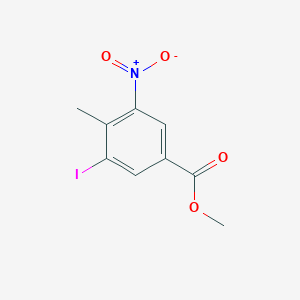

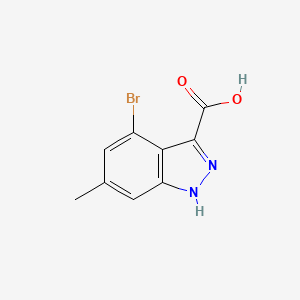

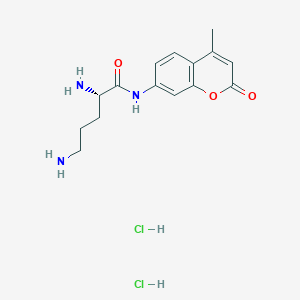

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol](/img/structure/B1613475.png)